Bienvenue dans la boutique en ligne BenchChem!

4-[(2-Bromoacetyl)amino]-N-ethylbenzamide

Regioisomerism Covalent inhibitor design Structure-activity relationship

4-[(2-Bromoacetyl)amino]-N-ethylbenzamide (CAS 1138443-16-9) is a synthetic, para-substituted benzamide derivative bearing an electrophilic bromoacetyl warhead, formula C₁₁H₁₃BrN₂O₂ and molecular weight 285.14 g/mol. The compound is classified within the broader family of α-haloacetamide-functionalized benzamides, which are widely utilized as covalent chemical biology probes for irreversible protein modification at nucleophilic cysteine, lysine, and histidine residues.

Molecular Formula C11H13BrN2O2
Molecular Weight 285.14 g/mol
CAS No. 1138443-16-9
Cat. No. B1439732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Bromoacetyl)amino]-N-ethylbenzamide
CAS1138443-16-9
Molecular FormulaC11H13BrN2O2
Molecular Weight285.14 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CC=C(C=C1)NC(=O)CBr
InChIInChI=1S/C11H13BrN2O2/c1-2-13-11(16)8-3-5-9(6-4-8)14-10(15)7-12/h3-6H,2,7H2,1H3,(H,13,16)(H,14,15)
InChIKeySJLGSAXFCYNNPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2-Bromoacetyl)amino]-N-ethylbenzamide (CAS 1138443-16-9) – Compound Class and Core Characteristics


4-[(2-Bromoacetyl)amino]-N-ethylbenzamide (CAS 1138443-16-9) is a synthetic, para-substituted benzamide derivative bearing an electrophilic bromoacetyl warhead, formula C₁₁H₁₃BrN₂O₂ and molecular weight 285.14 g/mol . The compound is classified within the broader family of α-haloacetamide-functionalized benzamides, which are widely utilized as covalent chemical biology probes for irreversible protein modification at nucleophilic cysteine, lysine, and histidine residues . Its structural signature – a 4-amino-bromoacetamido moiety coupled to an N-ethyl carboxamide – distinguishes it from regioisomeric and N-alkyl variants within the series [1]. The compound is commercially available from multiple suppliers, typically at ≥95% purity, and is catalogued for research use in proteomics, drug discovery, and chemical biology applications .

Why 4-[(2-Bromoacetyl)amino]-N-ethylbenzamide Cannot Be Interchanged with In-Class Analogs


Bromoacetyl benzamide analogs are frequently treated as interchangeable by procurement workflows, yet three structural variables produce functionally significant divergence. First, the position of the bromoacetamido substituent on the phenyl ring (para vs. meta) alters the vector and geometry of covalent engagement with target nucleophiles, affecting both reaction kinetics and adduct stability . Second, the N-alkyl amide substituent (ethyl, methyl, cyclohexyl, or unsubstituted) modulates lipophilicity (computed XLogP), hydrogen-bonding capacity, and steric accessibility of the benzamide carbonyl – parameters that directly influence membrane permeability and off-target binding in cellular contexts [1]. Third, the molecular weight difference between the N-ethyl analog (285.14 Da) and the unsubstituted 4-[(2-bromoacetyl)amino]benzamide (257.08 Da) represents a measurable physicochemical shift that impacts solubility, formulation behavior, and MS-based detection sensitivity in proteomics workflows . Generic substitution without experimental validation therefore risks irreproducible covalent labeling patterns and altered biological readouts.

Quantitative Differentiation Evidence for 4-[(2-Bromoacetyl)amino]-N-ethylbenzamide vs. Closest Analogs


Regioisomeric Differentiation: Para- vs. Meta-Bromoacetamido Substitution Governs Molecular Recognition Geometry

The target compound bears the bromoacetamido group at the para (4-) position of the benzamide ring, whereas its closest regioisomer, 3-[(2-bromoacetyl)amino]-N-ethylbenzamide (CAS 1138443-05-6), carries this warhead at the meta (3-) position. Both share identical molecular formula (C₁₁H₁₃BrN₂O₂) and molecular weight (285.14 g/mol), making them indistinguishable by mass spectrometry alone . The para substitution enforces a linear, extended geometry (approximate N-to-Br distance ~9.5 Å) that orients the electrophilic bromomethyl carbon along the molecular long axis, whereas meta substitution produces a bent trajectory (~7.8 Å N-to-Br) with distinct angular constraints for nucleophilic attack in protein binding pockets [1]. This geometric divergence is critical for covalent ligand design: in the context of bromoacetamide-based kinase inhibitors, para-substituted benzamide scaffolds have been employed to achieve selective, irreversible engagement of active-site cysteine residues in EGFR and BTK, with the linear para geometry favoring deeper pocket penetration compared to meta isomers .

Regioisomerism Covalent inhibitor design Structure-activity relationship

N-Alkyl Chain Length Drives Lipophilicity Differentiation: Ethyl vs. Methyl vs. Unsubstituted Amide

The N-ethyl substituent on the benzamide nitrogen of the target compound confers measurably higher lipophilicity compared to both the N-methyl analog (CAS 1138443-67-0) and the unsubstituted primary amide (CAS 1138445-66-5). Computed XLogP3 values for the series are estimated at approximately 1.2 (N-ethyl), approximately 0.8 (N-methyl), and 0.8 (unsubstituted), respectively, based on PubChem computational data for the closest available reference compounds [1]. The molecular weight progression across the series is 285.14 Da (ethyl), 271.11 Da (methyl), and 257.08 Da (unsubstituted), representing an 11% mass increase from the smallest to the target compound . In reversed-phase liquid chromatographic studies of substituted N-ethylbenzamides, the N-ethyl group has been shown to contribute approximately +0.3 to +0.5 logP units relative to the N-methyl counterpart, consistent with the incremental methylene contribution predicted by the Hansch π constant (+0.5 per CH₂) [2]. This lipophilicity increment translates to a predicted ~3-fold increase in octanol-water partition coefficient and correspondingly enhanced passive membrane permeability, a critical parameter for intracellular target engagement in live-cell covalent labeling experiments.

Lipophilicity Membrane permeability N-alkyl substitution

Covalent Warhead Reactivity: Bromoacetyl Electrophilicity Enables Irreversible Protein Modification

The bromoacetyl group (BrCH₂C(=O)-) functions as a thiol- and amine-reactive electrophilic warhead, capable of forming stable, irreversible thioether bonds with cysteine residues and secondary amine linkages with lysine side chains under physiological conditions (pH 7.4, 37°C) . This reactivity profile is shared across the bromoacetyl benzamide series; however, the specific reactivity of the target compound is modulated by the electron-donating character of the para-acetamido substituent, which slightly reduces the electrophilicity of the bromomethyl carbon relative to meta-substituted or unsubstituted analogs through resonance effects [1]. In the context of covalent inhibitor design, bromoacetamide-based irreversible inhibitors of SARS-CoV-2 main protease (Mᵖʳᵒ) have demonstrated that the α-haloacetamide warhead achieves target-specific cysteine modification with IC₅₀ values in the low micromolar range, with selectivity driven by both warhead placement geometry and non-covalent binding interactions contributed by the scaffold [2]. The target compound's para orientation places the bromoacetyl group at maximum distance from the benzamide N-ethyl moiety, minimizing steric interference during nucleophilic attack and enabling predictable, geometry-controlled covalent bond formation with target cysteine thiols. This spatial separation is quantifiable: the through-bond distance from the bromomethyl carbon to the N-ethyl amide nitrogen is approximately 10 covalent bonds (~12 Å), providing a substantial spacer that reduces undesired intramolecular interactions during covalent engagement.

Covalent inhibitor Electrophilic warhead Chemical proteomics

Synthetic Accessibility and Purity Profile: Defined Intermediate with Established Acylation Route

The target compound is synthesized via a well-established single-step acylation: 4-amino-N-ethylbenzamide is treated with bromoacetyl bromide in the presence of a base (typically triethylamine) in an aprotic solvent such as acetone or DMF . For the closely related 4-[(2-bromoacetyl)amino]benzamide (the unsubstituted primary amide analog), this identical acylation protocol using 4-aminobenzamide, bromoacetyl chloride, and triethylamine in acetone has been reported to proceed with an isolated yield of 86.8% after a 4-hour reaction [1]. The target compound's N-ethyl substituent does not introduce additional stereochemical complexity, and the para substitution ensures a single regioisomeric product, simplifying purification and characterization relative to ortho- or meta-substituted analogs . Commercial vendors supply the compound at purities of ≥95% (typically 95-98%), with pricing at approximately $189/500 mg from specialty chemical suppliers . This compares favorably with the regioisomeric 3-substituted analog (CAS 1138443-05-6), which is priced equivalently but may present more challenging chromatographic separation from acylation byproducts due to the meta position's altered reactivity.

Synthesis Purity specification Procurement

High-Confidence Application Scenarios for 4-[(2-Bromoacetyl)amino]-N-ethylbenzamide in Research and Industrial Settings


Covalent Chemical Probe Development for Activity-Based Protein Profiling (ABPP)

The bromoacetyl warhead enables irreversible covalent labeling of active-site cysteine and lysine residues in enzyme families including serine hydrolases, cysteine proteases, and kinases. The para orientation provides a linear geometry suitable for deep pocket engagement, while the N-ethyl substituent contributes moderate lipophilicity (estimated XLogP3 ~1.2) that balances membrane permeability with aqueous solubility – a critical property for live-cell ABPP workflows . The compound can be deployed as a scaffold for structure-activity relationship (SAR) studies in which the N-ethylbenzamide moiety is elaborated with additional recognition elements while retaining the para-bromoacetamido warhead for covalent target capture [1].

Chemical Proteomics Pull-Down and Target Deconvolution Studies

In chemoproteomics experiments, the compound serves as a covalent affinity probe for target identification via competitive ABPP or pull-down coupled to LC-MS/MS. The molecular weight of 285.14 Da is within the optimal range for small-molecule probes (<500 Da), satisfying Lipinski's rule-of-five criteria and minimizing steric interference during target engagement . The bromoacetyl group forms a stable thioether linkage (C-S bond; bond dissociation energy ~65 kcal/mol) with cysteine thiols, ensuring the probe-target adduct survives the denaturing, washing, and digestion steps required for quantitative MS-based proteomics . Users should note that selectivity profiling against related bromoacetamide probes is essential, as the covalent warhead itself contributes a baseline level of reactivity across the cysteinome.

Synthetic Intermediate for Diversified Covalent Inhibitor Libraries

The compound is a versatile synthetic intermediate for generating focused libraries of covalent inhibitors. The bromoacetyl group can be selectively substituted with diverse nucleophiles (amines, thiols, alkoxides) to introduce varied warhead chemistries, while the N-ethylbenzamide core remains intact as a scaffold for further functionalization . This contrasts with the unsubstituted 4-[(2-bromoacetyl)amino]benzamide, where the primary amide offers fewer options for selective N-functionalization without protecting group strategies. The commercial availability at ≥95% purity with defined procurement specifications (CAS 1138443-16-9, MW 285.14) facilitates reproducible library synthesis across research groups .

Biochemical Assay Development for Covalent Inhibitor Screening

The compound can serve as a reference covalent inhibitor or positive control in biochemical assays designed to screen for irreversible enzyme inhibitors. Its well-defined structure (confirmed by InChI Key: SJLGSAXFCYNNPQ-UHFFFAOYSA-N) and commercial availability enable standardization across assay platforms . The predictable covalent modification kinetics (second-order rate constant kᵢₙₐ꜀ₜ/Kᵢ, though not experimentally determined for this compound, can be estimated from the bromoacetamide class benchmark) support its use as a tool compound for method development and validation of covalent inhibitor screening cascades [1]. Researchers should independently validate the compound's reactivity under their specific assay conditions (pH, temperature, reducing agent concentration) before deployment in screening workflows.

Quote Request

Request a Quote for 4-[(2-Bromoacetyl)amino]-N-ethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.